N-(2,3-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, triazoles, and acetic acid derivatives. Common synthetic routes may involve:
Nitration and Reduction: Nitration of a substituted benzene ring followed by reduction to form the corresponding aniline.
Cyclization: Formation of the triazolo-triazine core through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the triazine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Investigation as a potential drug candidate for various diseases due to its biological activity.
Biology: Study of its effects on biological systems, including enzyme inhibition or receptor binding.
Industry: Use as a precursor for the synthesis of other complex molecules or as a functional material in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with receptors to modulate their signaling pathways.
Pathway Interference: Disruption of specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other triazolo-triazine derivatives, such as:
Uniqueness
The uniqueness of N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H20N6O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O3S/c1-12-5-4-6-16(13(12)2)22-17(28)11-31-21-25-24-20-23-19(29)18(26-27(20)21)14-7-9-15(30-3)10-8-14/h4-10H,11H2,1-3H3,(H,22,28)(H,23,24,29) |
InChI Key |
IIPFOPSVPSRQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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